molecular formula C18H19KN4O3S2 B13772107 Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt CAS No. 71673-06-8

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

Cat. No.: B13772107
CAS No.: 71673-06-8
M. Wt: 442.6 g/mol
InChI Key: PQYBQINFYXFKQO-UHFFFAOYSA-M
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Description

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanesulfonic acid group, an ethyl group, and a benzothiazolyl azo group, which contribute to its diverse chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt typically involves a multi-step process. The initial step often includes the formation of the benzothiazolyl azo compound through a diazotization reaction, followed by coupling with an ethyl-substituted phenylamine. The final step involves the introduction of the ethanesulfonic acid group and the formation of the potassium salt. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial methods often incorporate advanced purification techniques such as crystallization, filtration, and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions may target the azo group, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate or diagnostic agent.

    Industry: The compound is employed in various industrial processes, including the manufacture of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The ethanesulfonic acid group contributes to the compound’s solubility and reactivity, facilitating its participation in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)diazenyl)phenyl)amino)-, potassium salt
  • Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)diazenyl)phenyl)amino)-, potassium salt

Uniqueness

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

71673-06-8

Molecular Formula

C18H19KN4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

potassium;2-[N-ethyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate

InChI

InChI=1S/C18H20N4O3S2.K/c1-3-22(10-11-27(23,24)25)15-7-5-14(6-8-15)20-21-18-19-16-9-4-13(2)12-17(16)26-18;/h4-9,12H,3,10-11H2,1-2H3,(H,23,24,25);/q;+1/p-1

InChI Key

PQYBQINFYXFKQO-UHFFFAOYSA-M

Canonical SMILES

CCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C.[K+]

Origin of Product

United States

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